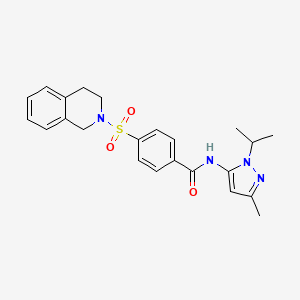

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a fascinating organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide typically involves several key steps:

Formation of the Isoquinoline Moiety: : The synthesis often begins with the preparation of the dihydroisoquinoline segment. This can be achieved through a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde in acidic conditions to form a tetrahydroisoquinoline intermediate.

Sulfonylation: : The dihydroisoquinoline intermediate can then undergo sulfonylation using sulfonyl chlorides in the presence of a base, forming the sulfonamide link.

Pyrazole Introduction: : The next step involves the introduction of the pyrazole moiety. This can be achieved by reacting the appropriate hydrazine with an α,β-unsaturated ketone under acidic conditions to form the pyrazole ring.

Amidation: : The final step includes the amidation reaction where the sulfonylated dihydroisoquinoline and the pyrazole derivative are coupled with a benzoyl chloride in the presence of a base to form the final benzamide compound.

Industrial Production Methods

In industrial settings, these synthetic routes are optimized for scale-up, ensuring high yield and purity. The use of automated systems and continuous flow reactors can streamline the production process, minimizing the time and resources required.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Oxidation: : It can be oxidized under controlled conditions to modify its electronic properties or introduce functional groups.

Reduction: : Reduction reactions can be performed to modify the dihydroisoquinoline moiety.

Substitution: : The benzamide and sulfonyl groups can undergo electrophilic or nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: : Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: : Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to different dihydroisoquinoline derivatives.

Scientific Research Applications

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide has a wide range of scientific research applications, including:

Chemistry: : Used as a building block for more complex molecules.

Biology: : Studied for its potential role as an enzyme inhibitor or receptor ligand.

Medicine: : Investigated for its therapeutic potential in treating various conditions due to its unique molecular structure.

Industry: : Utilized in the development of advanced materials and as a chemical intermediate in various production processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within biological systems. Its mechanism of action can involve:

Binding to Enzymes or Receptors: : It may function as an inhibitor or activator, depending on its interaction with specific proteins.

Pathway Modulation: : It can affect signaling pathways by altering the activity of key enzymes or receptors involved in these pathways.

Comparison with Similar Compounds

Similar compounds include those with analogous sulfonyl, benzamide, or pyrazole moieties. Some examples are:

Sulfonamides: : Known for their antibacterial properties.

Benzamides: : Often used in medicinal chemistry for their bioactive properties.

Pyrazoles: : Widely studied for their therapeutic potential.

Despite these similarities, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide stands out due to its unique combination of functional groups, offering distinct chemical and biological properties that make it valuable in various scientific applications.

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure combines elements that may interact with various biological targets, leading to diverse therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O2S, with a molecular weight of 396.55 g/mol. The presence of the sulfonyl group and the dihydroisoquinoline moiety are significant for its biological activity. The structural components can be summarized as follows:

| Component | Description |

|---|---|

| Dihydroisoquinoline | A bicyclic structure known for various biological activities including antitumor effects. |

| Sulfonyl Group | Enhances solubility and may influence binding affinity to target proteins. |

| Pyrazole Moiety | Often associated with anti-inflammatory and analgesic properties. |

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in various cellular pathways. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors, potentially modulating pathways relevant to cancer and inflammation.

Potential Targets:

- Heat Shock Protein 90 (HSP90) : This protein is crucial for the stability and function of many oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby exerting antitumor effects.

- Aldo-Keto Reductase (AKR) : The compound has shown potential as an inhibitor of AKR1C3, which is involved in steroid metabolism and has implications in hormone-dependent cancers.

Biological Activity Studies

Recent studies have investigated the biological activity of related compounds with similar structural features. For instance:

- In Vitro Studies : Compounds similar to the target molecule have demonstrated significant inhibitory effects on cancer cell lines, indicating potential antitumor activity.

- In Vivo Studies : Animal models treated with related benzamide derivatives have shown reduced tumor growth rates and improved survival outcomes.

Case Studies

Several case studies highlight the effectiveness of benzamide derivatives in clinical settings:

- Study on HSP90 Inhibitors : A series of compounds targeting HSP90 were evaluated for their antitumor efficacy in xenograft models, showing promising results in reducing tumor size and improving survival rates.

- AKR Inhibition : A high-throughput screening identified a compound structurally similar to our target as a potent inhibitor of AKR1C3, demonstrating low nanomolar activity against breast cancer cells.

Comparative Analysis

The following table compares the biological activities and structural characteristics of selected related compounds:

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-16(2)27-22(14-17(3)25-27)24-23(28)19-8-10-21(11-9-19)31(29,30)26-13-12-18-6-4-5-7-20(18)15-26/h4-11,14,16H,12-13,15H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYHLYBHDWHVGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.